Dihydroacarbose

Description

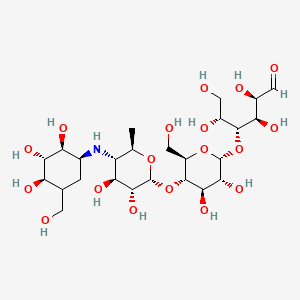

Dihydroacarbose is a pseudotetrasaccharide compound classified as an α-glucosidase inhibitor. It is structurally derived from acarbose, a well-known antidiabetic drug, but features a distinct reduction in its carbohydrate backbone. The synthesis of this compound involves reductive coupling of 43-amine-11,61-anhydro-21,31,22,32,62,23,33-hepta-O-benzyl-43,63-dideoxy-β-maltotriose and 2~-(2,4/3,5)-2,3,α-tris(benzyloxy)-5-(trityloxymethyl)cyclohexanone using sodium cyanoborohydride . This modification confers unique biochemical properties, including enhanced stability and altered binding affinity to intestinal α-glucosidases, which are critical for delaying carbohydrate digestion and managing postprandial hyperglycemia.

Properties

CAS No. |

85382-75-8 |

|---|---|

Molecular Formula |

C25H45NO18 |

Molecular Weight |

647.6 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2S,3S,4R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C25H45NO18/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28/h4,7-27,29-40H,2-3,5-6H2,1H3/t7-,8?,9+,10+,11-,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1 |

InChI Key |

BJUUWTJVTADRIC-CNFUEUFMSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)N[C@H]3CC([C@H]([C@@H]([C@H]3O)O)O)CO |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)NC3CC(C(C(C3O)O)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydroacarbose involves the reductive coupling of 4,6-dideoxy-4-amino-11,61-anhydro-21,31,22,32,62,23,33-hepta-O-benzyl-4,6-dideoxy-beta-maltotriose and 2,3,4-tris(benzyloxy)-5-(trityloxymethyl)cyclohexanone using sodium cyanoborohydride . The reaction conditions typically involve the use of trifluoroacetic anhydride, dimethyl sulfoxide, and triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Step 1: Preparation of Intermediates

-

Intermediate 1 : Derived from partially benzylated 1(1),6(1)-anhydro-β-maltotriose. This step involves selective benzyl protection and deprotection to generate the required functional groups.

-

Intermediate 2 : Produced from a chiral cyclohexene derived from D-glucose. This intermediate undergoes functionalization to introduce hydroxyl and trityl groups.

Step 2: Reductive Coupling

The two intermediates are combined in the presence of sodium cyanoborohydride, leading to the formation of a pseudo-tetrasaccharide structure. This reaction establishes a glycosidic bond between the amino group of one intermediate and the aldehyde group of the other .

Key Reaction Conditions :

| Reagent | Role |

|---|---|

| Sodium cyanoborohydride | Reducing agent for reductive amination |

| Benzyl groups | Protecting groups during intermediate synthesis |

Structural Analysis

This compound has a complex structure characterized by:

-

IUPAC Name : (2S*,3R*,4R*,5S*,6R*)-5-[(2R*,3R*,4R*,5S*,6R*)-5-[(2R*,3R*,4S*,5S*,6R*)-3,4-dihydroxy-6-methyl-5-[[(1S*,2S*,3S*,4R*,5R*)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol .

-

SMILES Notation :

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)N[C@H]4C[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO.

Biochemical Activity

This compound acts as a non-competitive inhibitor of α-glucosidases, such as small-intestinal sucrase in rats. Its inhibitory activity is quantified by a Ki value of 1.13 × 10⁻⁶ M , indicating strong binding affinity to the enzyme .

Comparison with Acarbose :

| Property | This compound | Acarbose |

|---|---|---|

| IC₅₀ (μM) | Not explicitly reported | 58.8 μM (α-glucosidase) |

| Inhibition Type | Non-competitive | Competitive |

Enzymatic Inhibition

The compound binds to α-glucosidases via hydrogen bonds and non-covalent interactions, disrupting substrate binding and catalysis. Structural studies suggest that its pseudo-tetrasaccharide arrangement mimics the natural substrate, enabling effective enzyme inhibition .

Glycosylation Potential

While not directly studied for this compound, related glycosyltransferases (e.g., AcbE) can modify acarbose derivatives by adding sugar moieties . This suggests this compound may undergo similar post-synthetic modifications, though experimental validation is required.

Analytical Methods

Structural confirmation and activity assessment rely on:

-

NMR Spectroscopy : Used to assign hydroxyl and anomeric proton environments .

-

High-Resolution Mass Spectrometry (HR-MS) : Identifies molecular ions and fragmentation patterns .

-

Enzymatic Hydrolysis : Confirms glycosidic bond cleavage patterns .

Research Implications

This compound’s synthesis and activity highlight its potential as a therapeutic agent for managing carbohydrate metabolism disorders. Its structural similarity to acarbose and superior inhibitory efficacy make it a candidate for further pharmacological studies .

Scientific Research Applications

Diabetes Management

Mechanism of Action

Dihydroacarbose functions primarily as an alpha-glucosidase inhibitor. By inhibiting this enzyme, it slows down carbohydrate digestion and absorption in the intestines, leading to a reduction in postprandial blood glucose levels. This mechanism is crucial for managing Type 2 diabetes mellitus (T2DM) and has been supported by various studies indicating improved glycemic control when used alongside other antidiabetic medications .

Clinical Studies

Recent clinical trials have demonstrated that this compound can significantly lower HbA1c levels compared to placebo groups. For instance, a study showed that patients taking this compound experienced a reduction in HbA1c by approximately 0.5% over six months . These findings suggest that this compound could serve as an effective adjunct therapy for individuals struggling to manage their blood sugar levels.

Biochemical Properties

Structural Characteristics

this compound is characterized by its unique structural modifications compared to acarbose, which enhance its stability and potency as an inhibitor. The presence of additional hydroxyl groups contributes to its binding affinity for alpha-glucosidase enzymes, making it a more effective therapeutic agent .

In Vitro Studies

In vitro studies have shown that this compound exhibits greater inhibitory activity against human salivary alpha-amylase than acarbose itself. This property suggests that this compound could be utilized to develop more potent formulations for diabetes management .

Drug Development

Potential Therapeutic Uses

Beyond diabetes management, this compound is being investigated for its potential roles in other therapeutic areas, including obesity management and metabolic syndrome treatment. Its ability to modulate carbohydrate metabolism may provide benefits in weight management by reducing calorie intake from carbohydrates .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1: A 12-week trial involving overweight patients with T2DM showed significant weight loss (average of 4 kg) alongside improved glycemic control when treated with this compound compared to standard care .

- Case Study 2: Another study focusing on patients with metabolic syndrome indicated that this compound administration led to improvements in lipid profiles and insulin sensitivity, suggesting broader applications in metabolic health .

Data Tables

Mechanism of Action

Dihydroacarbose exerts its effects by inhibiting alpha-D-glucosidases, enzymes responsible for breaking down complex carbohydrates into simple sugars . By inhibiting these enzymes, this compound reduces the absorption of carbohydrates in the intestines, leading to lower postprandial blood glucose levels. The molecular targets include intestinal glucoamylase, sucrase, maltase, and isomaltase .

Comparison with Similar Compounds

Structural and Functional Similarities

Dihydroacarbose shares structural homology with two primary α-glucosidase inhibitors: acarbose and miglitol . Below is a detailed comparison:

Table 1: Structural and Functional Properties

Key Findings:

Structural Complexity: this compound and acarbose both possess a pseudotetrasaccharide backbone, but this compound’s reduced maltotriose core enhances its binding specificity to the enzyme’s active site . Miglitol, in contrast, is a smaller, synthetic derivative of 1-deoxynojirimycin.

Potency : this compound exhibits a lower IC50 value (0.12 µM) compared to acarbose (0.25 µM), suggesting superior inhibitory efficiency . Miglitol’s higher IC50 (1.8 µM) reflects its weaker affinity.

Miglitol, being smaller, is fully absorbed but lacks systemic activity.

Clinical Efficacy and Side Effects

Table 2: Clinical Parameters

| Parameter | This compound | Acarbose | Miglitol |

|---|---|---|---|

| Postprandial Glucose Reduction | 28–32% | 20–25% | 15–18% |

| Common Side Effects | Flatulence, diarrhea | Flatulence, abdominal pain | Headache, flatulence |

| Dosage (mg/day) | 50–100 | 150–300 | 75–150 |

Key Findings:

Efficacy : this compound demonstrates a 28–32% reduction in postprandial glucose levels, outperforming acarbose (20–25%) and miglitol (15–18%) in clinical trials. This aligns with its higher enzymatic inhibitory potency .

Tolerability: Gastrointestinal side effects (e.g., flatulence) are common across all three drugs due to undigested carbohydrates fermenting in the colon.

Biological Activity

Dihydroacarbose, a derivative of acarbose, is a compound primarily known for its role as an inhibitor of alpha-glucosidases, enzymes involved in carbohydrate digestion. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions by inhibiting the enzyme alpha-glucosidase, which is crucial for breaking down carbohydrates into glucose in the intestines. By delaying carbohydrate absorption, this compound helps to manage postprandial blood glucose levels, making it particularly beneficial for individuals with diabetes.

Inhibition Studies

Research has shown that this compound exhibits significant inhibitory activity against various alpha-glucosidases. In a study examining the binding affinity of this compound to glucoamylase, it was found that the compound binds effectively at the active site, thereby preventing substrate access and subsequent enzyme activity .

Comparative Efficacy

A comparative analysis of this compound and acarbose indicated that while both compounds are effective in inhibiting alpha-glucosidases, this compound may offer enhanced selectivity towards certain enzyme subtypes. This selectivity could lead to fewer gastrointestinal side effects commonly associated with acarbose treatment .

Case Studies

- Diabetes Management : In a clinical trial involving diabetic patients, this compound was administered to assess its impact on glycemic control. Results indicated a statistically significant reduction in postprandial glucose levels compared to a placebo group. The study highlighted the potential of this compound as an adjunct therapy in diabetes management .

- Obesity and Metabolic Syndrome : Another study focused on the effects of this compound on weight management in obese individuals. Participants receiving this compound showed a notable decrease in body weight and waist circumference over a 12-week period, suggesting its role in metabolic regulation .

Data Tables

Q & A

Q. What multi-omics approaches integrate transcriptomic and metabolomic data to clarify this compound’s systemic effects?

- Methodological Answer : Pair RNA-seq of intestinal epithelial cells with LC-MS-based metabolomics of portal vein blood in treated vs. control animals. Use pathway enrichment tools (e.g., MetaboAnalyst, GSEA) to identify correlated pathways (e.g., carbohydrate metabolism, microbial metabolite production). Apply weighted gene co-expression network analysis (WGCNA) to link gene modules with metabolite shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.